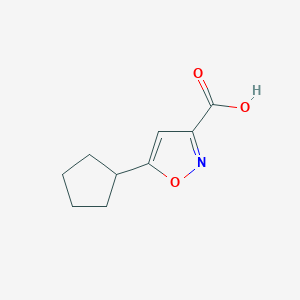
5-Cyclopentyl-isoxazole-3-carboxylic acid
Descripción general
Descripción
5-Cyclopentyl-isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom next to a nitrogen . The specific compound, 5-Cyclopentyl-isoxazole-3-carboxylic acid, has a cyclopentyl group attached to the 5th position of the isoxazole ring and a carboxylic acid group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of 5-Cyclopentyl-isoxazole-3-carboxylic acid consists of a five-membered isoxazole ring with a cyclopentyl group attached to the 5th position and a carboxylic acid group attached to the 3rd position . The presence of the labile N–O bond in the isoxazole ring allows for various transformations .Chemical Reactions Analysis
Isoxazoles, including 5-Cyclopentyl-isoxazole-3-carboxylic acid, are known to undergo a variety of chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmaceutical Applications
Isoxazole rings, such as those found in 5-Cyclopentyl-isoxazole-3-carboxylic acid, are a common structural motif in many drugs due to their diverse biological activities . They have been utilized in the development of compounds with anticancer properties, acting as potential HDAC inhibitors, and showing antioxidant, antibacterial, and antimicrobial activity . The carboxylic acid group can be modified to create ester derivatives, which have been explored for their antitubercular potential .
Metal-Free Synthetic Strategies
The synthesis of isoxazoles is significant in medicinal chemistry. Metal-free synthetic routes are particularly desirable due to their eco-friendliness and reduced toxicity. 5-Cyclopentyl-isoxazole-3-carboxylic acid can be synthesized using such metal-free techniques, which is beneficial for creating a diverse collection of heterocyclic molecules to accelerate drug discovery programs .
Nanotechnology
In nanotechnology, carboxylic acids like 5-Cyclopentyl-isoxazole-3-carboxylic acid can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This application is crucial for the production of polymer nanomaterials and enhancing the functionality of nanodevices.
Polymer Science
Carboxylic acids play a pivotal role in polymer science. They can act as monomers, additives, or catalysts in the synthesis of polymers. The 5-Cyclopentyl-isoxazole-3-carboxylic acid, with its carboxylic group, can be involved in polymerization reactions or used to modify the surface properties of polymers, thereby impacting the material’s characteristics .
Sensing Applications
Isoxazole derivatives are being explored for their sensing capabilities. The structural features of 5-Cyclopentyl-isoxazole-3-carboxylic acid could be harnessed to develop sensors that detect biological or chemical agents. This is particularly relevant in environmental monitoring and diagnostics .
Anticancer Drug Design
The isoxazole moiety is a key component in the design of anticancer drugs. Its incorporation into new compounds, such as those derived from 5-Cyclopentyl-isoxazole-3-carboxylic acid, can lead to the discovery of novel chemotherapeutics with improved efficacy and selectivity against various cancer cells .
Safety and Hazards
Direcciones Futuras
Isoxazoles, including 5-Cyclopentyl-isoxazole-3-carboxylic acid, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic methods, exploring their biological activity, and their potential applications in medicinal chemistry .
Mecanismo De Acción
Mode of Action
Isoxazole derivatives are known to interact with their targets through numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Given the known biological activities of isoxazole derivatives, it can be hypothesized that this compound may have similar effects . .
Propiedades
IUPAC Name |
5-cyclopentyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-8(13-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFQUOPSNNCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyl-isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)




![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)

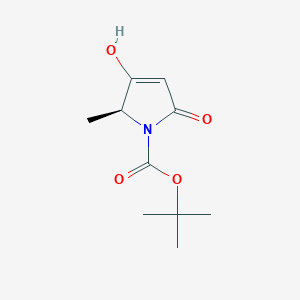
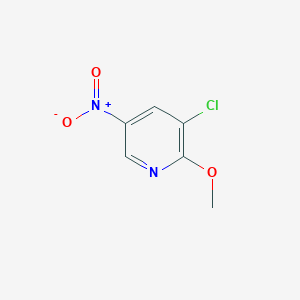
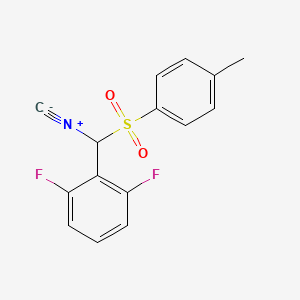
![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)
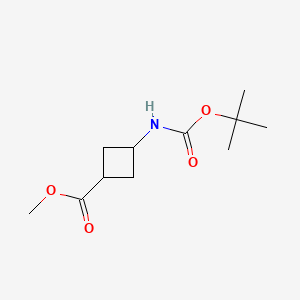
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
